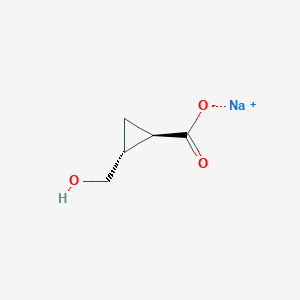

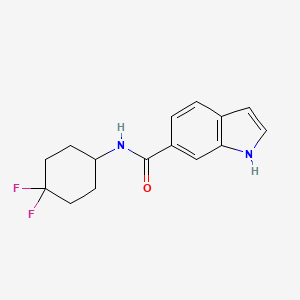

![molecular formula C12H14O3 B2497239 甲基2-[(2-甲基丙-2-烯-1-基)氧基]苯甲酸甲酯 CAS No. 110124-06-6](/img/structure/B2497239.png)

甲基2-[(2-甲基丙-2-烯-1-基)氧基]苯甲酸甲酯

描述

Synthesis Analysis

The synthesis of similar multifunctional compounds, such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs, demonstrates the versatility of such compounds as synthons for the preparation of polysubstituted heterocyclic systems (Pizzioli et al., 1998). These methods highlight the potential pathways for synthesizing related structures, including methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate, through the manipulation of functional groups and reaction conditions.

Molecular Structure Analysis

Crystal structure determinations, combined with molecular mechanics and molecular orbital calculations, have been performed on related compounds, providing insights into their molecular conformations (Welsh et al., 1991). Such studies are critical for understanding the spatial arrangement of atoms within the molecule and its implications on reactivity and interactions with other molecules.

Chemical Reactions and Properties

Research into the reactions between penicillin-derived thiazoloazetidinones and ethyl diazoacetate leading to tricyclic products demonstrates the complex reactivity of compounds with similar structural features to methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate (Mara et al., 1982). These reactions underline the compound's potential for engaging in complex transformations, contributing to the synthesis of heterocyclic systems.

Physical Properties Analysis

While specific studies on the physical properties of methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate are not directly available, related research on the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate provides a window into the behavior of similar compounds under various conditions (Kim et al., 2021). These studies can offer insights into the absorption, emission, and quantum yield properties that might be expected from methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate.

Chemical Properties Analysis

The chemical properties of related compounds, such as their reactivity under Horner-Wadsworth-Emmons conditions, shed light on the behavior of methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate in synthetic applications (Baird et al., 2011). Such studies inform on the compound's utility in forming carbon-carbon bonds and its potential as a building block in organic synthesis.

科学研究应用

晶体工程

在晶体工程中,已经研究了与甲基2-[(2-甲基丙烯基)氧基]苯甲酸酯相关的化合物,因其独特的结晶行为。例如,甲基2-(咔唑-9-基)苯甲酸酯表现出不寻常的结晶,其不对称单元中有八个分子,在高压下经历相变,形成更有效地堆积结构 (Johnstone et al., 2010)。

有机合成

在有机合成中,甲基2-[(2-甲基丙烯基)氧基]苯甲酸酯的衍生物被用作制备多功能杂环体系的通用试剂,展示了该化合物在合成复杂有机分子中的实用性 (Pizzioli et al., 1998)。

腐蚀抑制

对甲基2-[(2-甲基丙烯基)氧基]苯甲酸酯衍生物进行的理论和实验研究揭示了它们作为酸性介质中轻钢的腐蚀抑制剂的有效性。这展示了这些化合物在保护工业材料中的潜力 (Arrousse et al., 2021)。

光聚合

已经在光聚合过程中探索了与甲基2-[(2-甲基丙烯基)氧基]苯甲酸酯相关的化合物。从甲基2-[(2-甲基丙烯基)氧基]苯甲酸酯衍生的具有色团基团连接到氨氧基功能的特定烷氧胺被提议作为光引发剂,表明其在紫外辐射下启动聚合的作用 (Guillaneuf et al., 2010)。

环境催化

使用分子氧从一次醇中制备甲酯的环境友好催化过程中,与甲基2-[(2-甲基丙烯基)氧基]苯甲酸酯相关的化合物发挥了关键作用,突显了该化合物在绿色化学应用中的实用性 (Oliveira et al., 2009)。

作用机制

Mode of Action

It is known that compounds with similar structures can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures have been shown to interact with hemicellulose acetylated galactoglucomannan (acggm) backbone, providing it with pendant sites that allow subsequent cross-linking and hydrogel formation .

属性

IUPAC Name |

methyl 2-(2-methylprop-2-enoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(2)8-15-11-7-5-4-6-10(11)12(13)14-3/h4-7H,1,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYRHBZFBQMTCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

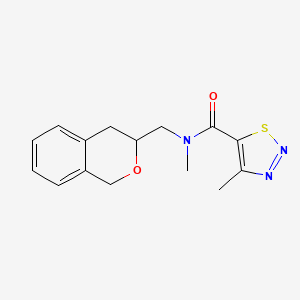

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)

![6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2497159.png)

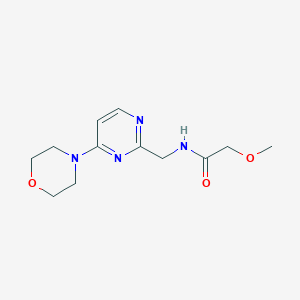

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2497165.png)

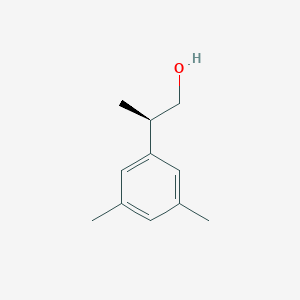

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)

![N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2497174.png)